

TKB245: An In-depth Technical Guide to its Enzymatic Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TKB245	
Cat. No.:	B10856404	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

TKB245 is a novel, orally available small molecule that has demonstrated potent inhibitory activity against the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document provides a comprehensive technical overview of the enzymatic inhibition profile of **TKB245**, including its mechanism of action, quantitative inhibitory data, and selectivity. Detailed experimental protocols for the characterization of **TKB245** and the relevant viral processing pathway are also presented.

Introduction

TKB245 is a 4-fluoro-benzothiazole-containing compound identified through the synthesis and optimization of benzothiazole-containing inhibitors of the SARS-CoV-2 main protease (Mpro). [1] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity blocks viral replication, making it a prime target for antiviral therapeutics. **TKB245** has been shown to specifically inhibit the enzymatic activity of SARS-CoV-2 Mpro and potently block the infectivity and replication of various SARS-CoV-2 strains in cellular and animal models.[1][2]

Enzymatic Inhibition Profile



The primary enzymatic target of **TKB245** is the SARS-CoV-2 main protease (Mpro). **TKB245** acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[1] This irreversible binding effectively inactivates the enzyme.

Quantitative Inhibition Data

The inhibitory potency of **TKB245** has been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Parameter	Value (μM)	Assay Conditions	Reference
IC50	0.007	Enzymatic assay against SARS-CoV-2 Mpro	[1]
IC50	0.0012	Enzymatic assay against ancestral SARS-CoV-2 WK-521 Mpro	[3]

Table 1: In Vitro Enzymatic Inhibition of TKB245 against SARS-CoV-2 Mpro.

Cell Line	Parameter	Value (μM)	Virus Strain/Variant	Reference
VeroE6	EC50	0.03	Not specified	[1]
Various	EC50	0.014 - 0.056	Alpha, Beta, Gamma, Delta, Kappa, Omicron	[2]

Table 2: Cell-Based Antiviral Activity of TKB245.



Parameter	Value	Species	Reference
Oral Half-Life	3.82 h	Human liver-chimeric (PXB) mice	[1]
Oral Bioavailability	48%	Human liver-chimeric (PXB) mice	[1]
CC50	> 100 µM	VeroE6, HeLa-ACE2- TMPRSS2, A549- ACE2-TMPRSS2	[3]

Table 3: Pharmacokinetic and Cytotoxicity Data for TKB245.

Selectivity Profile

A critical aspect of a therapeutic agent's profile is its selectivity for the intended target over host proteins.

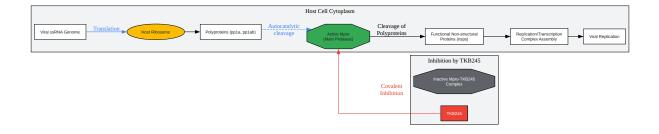
- Kinase Selectivity: Based on available data, TKB245 is a highly specific inhibitor of the SARS-CoV-2 Mpro. There is no current evidence to suggest that TKB245 possesses inhibitory activity against a broad spectrum of human kinases. Its mechanism of action as a covalent cysteine protease inhibitor is distinct from that of typical kinase inhibitors, which target ATP-binding sites.
- Human Protease Selectivity: While comprehensive screening against a full panel of human proteases is not publicly available, the high potency of TKB245 against the viral Mpro suggests a significant degree of selectivity. The substrate recognition sites of viral proteases often differ from those of host cell proteases, providing a basis for selective inhibition. The high CC50 values in human cell lines further indicate a lack of general cytotoxicity that might arise from off-target inhibition of essential host proteases.[3]

Signaling Pathway: SARS-CoV-2 Polyprotein Processing

TKB245 inhibits a crucial step in the SARS-CoV-2 replication cycle: the processing of viral polyproteins. The viral RNA is translated into two large polyproteins, pp1a and pp1ab, which



must be cleaved by viral proteases to release functional non-structural proteins (nsps). Mpro is responsible for the majority of these cleavages. By inhibiting Mpro, **TKB245** prevents the formation of the viral replication and transcription complex, thereby halting viral propagation.



Click to download full resolution via product page

Caption: SARS-CoV-2 Polyprotein Processing and Inhibition by **TKB245**.

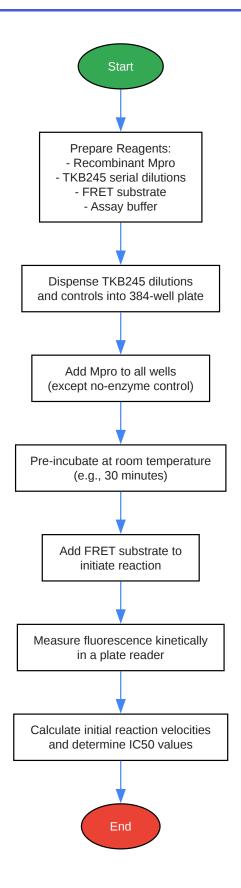
Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enzymatic inhibition profile of **TKB245**.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of **TKB245** to inhibit the proteolytic activity of recombinant SARS-CoV-2 Mpro in vitro using a Förster Resonance Energy Transfer (FRET) substrate.





Click to download full resolution via product page

Caption: Workflow for Mpro Enzymatic Inhibition Assay.



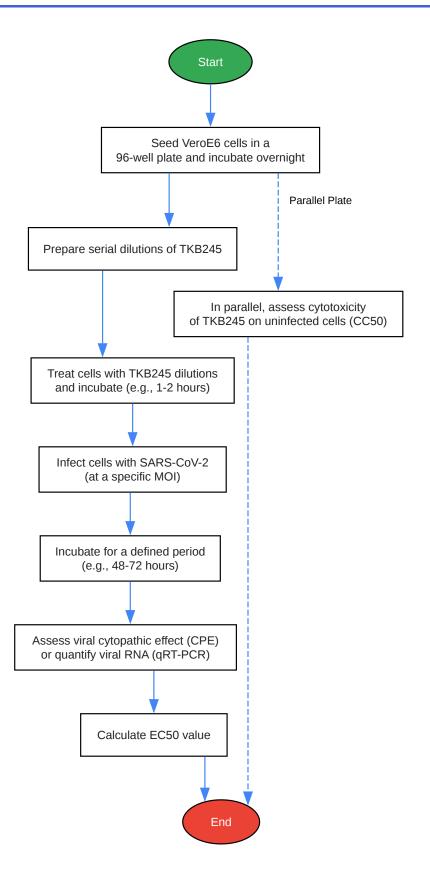
Protocol:

- Reagent Preparation:
 - Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer.
 - Prepare a serial dilution of TKB245 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
 - Prepare a stock solution of a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in DMSO and dilute in the assay buffer.
- Assay Procedure:
 - Dispense the serially diluted TKB245 or vehicle control (DMSO) into the wells of a microplate.
 - Add the Mpro solution to each well and mix gently.
 - Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the Mpro fluorogenic substrate to each well.
 - Immediately begin monitoring the increase in fluorescence in a kinetic plate reader at appropriate excitation and emission wavelengths.
- Data Analysis:
 - Determine the initial reaction velocity for each concentration of TKB245.
 - Plot the percentage of inhibition against the logarithm of the TKB245 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Assay (VeroE6 cells)

This assay evaluates the efficacy of **TKB245** in inhibiting SARS-CoV-2 replication in a cellular context.





Click to download full resolution via product page

Caption: Workflow for Cell-Based Antiviral Assay.



Protocol:

- Cell Culture:
 - Seed VeroE6 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment and Infection:
 - Prepare serial dilutions of TKB245 in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of TKB245.
 - Incubate the plates for 1-2 hours.
 - Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation and Endpoint Measurement:
 - Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.
 - Assess the antiviral activity by one of the following methods:
 - Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the reduction in virus-induced cell death.
 - Viral RNA Quantification: Isolate RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the amount of viral RNA.
- Cytotoxicity Assay:
 - In a parallel plate with uninfected cells, treat with the same serial dilutions of TKB245.
 - After the same incubation period, assess cell viability to determine the 50% cytotoxic concentration (CC50).



- Data Analysis:
 - Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log-concentration of TKB245.
 - Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Conclusion

TKB245 is a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. Its low nanomolar in vitro and cellular inhibitory activity, coupled with favorable pharmacokinetic properties in preclinical models, underscore its potential as a therapeutic candidate for COVID-19. The high selectivity for the viral Mpro and low cytotoxicity in human cell lines suggest a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on **TKB245** and other Mpro inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TKB245: An In-depth Technical Guide to its Enzymatic Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856404#enzymatic-inhibition-profile-of-tkb245]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com